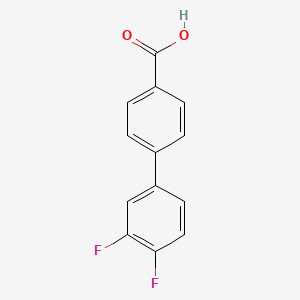

3',4'-Difluorobiphenyl-4-carboxylic acid

Description

Chemical Name: 3',4'-Difluorobiphenyl-4-carboxylic acid

Molecular Formula: C₁₃H₈F₂O₂

CAS Number: 505082-81-5

Structural Features:

- A biphenyl core with fluorine substituents at the 3' and 4' positions of one phenyl ring and a carboxylic acid group at the 4-position of the other phenyl ring.

- Molecular weight: 234.2 g/mol (calculated from formula).

This compound is notable for its role in modulating transthyretin (TTR) fibrillogenesis, particularly in studies involving molecular docking and amyloid inhibition . Its fluorination pattern and carboxyl group enable specific interactions with protein binding sites, such as the T4 binding pocket in TTR.

Propriétés

IUPAC Name |

4-(3,4-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZUPTTUUMOUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648807 | |

| Record name | 3',4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-81-5 | |

| Record name | 3',4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 505082-81-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis via Suzuki Coupling and Ester Hydrolysis

Overview:

The most documented preparation method involves a two-step process starting from 3,4-difluorobenzeneboronic acid and methyl-4-bromobenzoate using a palladium-catalyzed Suzuki coupling, followed by hydrolysis of the methyl ester to the carboxylic acid.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Suzuki Coupling | 3,4-difluorobenzeneboronic acid (1.0 g, 5.2 mmol), methyl-4-bromobenzoate (0.241 g, 1.73 mmol), Pd(OAc)2 (0.019 g, 0.086 mmol), tetrabutylammonium bromide (0.111 g, 0.345 mmol), potassium phosphate (0.733 g, 3.454 mmol), anhydrous DMF (20 mL), argon atmosphere, 120°C, stirring | Formation of 3',4'-difluorobiphenyl-4-carboxylic acid methyl ester | Yellow solid after purification by flash chromatography |

| 2. Ester Hydrolysis | Purified methyl ester dissolved in dioxane (45 mL), 1 M aqueous NaOH (45 mL), heated at 60°C with stirring | Hydrolysis to this compound | 12% isolated yield after workup and purification |

Workup:

After hydrolysis, solvent evaporation is followed by dissolution in dichloromethane, washing with 1 N HCl, drying over MgSO4, filtration, and evaporation to yield the acid.

Analytical Data:

Mass spectrometry shows M/Z 235 (M+H), confirming the molecular weight.

- The Suzuki coupling provides a robust route to the biphenyl core with fluorine substitution.

- The hydrolysis step is mild, using aqueous base at moderate temperature.

- The overall yield is relatively low (12%), possibly due to losses during purification or incomplete conversion.

- Use of tetrabutylammonium bromide as a phase-transfer catalyst and potassium phosphate as base facilitates the coupling.

Oxidation of Alkyl-Substituted Biphenyls to Carboxylic Acids

Overview:

General methods for preparing biphenyl carboxylic acids involve oxidation of alkyl-substituted biphenyls. Although specific data on this compound is limited, analogous processes provide valuable insights.

| Aspect | Details |

|---|---|

| Starting Material | 4,4'-diisopropylbiphenyl or oxidation intermediates |

| Oxidation Agent | Molecular oxygen in presence of cobalt and/or manganese catalysts |

| Solvent | Aliphatic monocarboxylic acids (e.g., acetic acid) |

| Conditions | Controlled temperature and catalyst loading to optimize yield |

- Avoids corrosive reagents like aluminum chloride or hydrogen fluoride.

- Uses environmentally benign oxidants (molecular oxygen).

- Facilitates high purity product isolation due to selective oxidation.

- Requires specific catalysts and reaction conditions.

- Industrial viability depends on catalyst recovery and solvent handling.

Application to Fluorinated Biphenyls:

While this method is established for non-fluorinated biphenyls, adapting it to fluorinated analogs like this compound could be feasible with optimization of catalyst systems to accommodate fluorine substituents.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Suzuki Coupling + Hydrolysis | 3,4-difluorobenzeneboronic acid, methyl-4-bromobenzoate | Pd(OAc)2, tetrabutylammonium bromide, K3PO4, NaOH | 120°C (coupling), 60°C (hydrolysis) | 12% | Well-established, low yield, mild hydrolysis |

| Decarboxylation Coupling + Hydrogenation | O-nitrobenzoic acid salts, 3,4-difluorobromobenzene | CuI, Pd(acac)2, PPh3, 1,10-phenanthroline, Pd/C | 80-240°C (coupling), 20-80°C (hydrogenation) | Up to 92% (intermediate) | High yield for aminobiphenyl intermediates, requires further steps to acid |

| Oxidation of Alkyl Biphenyls | 4,4'-diisopropylbiphenyl (analogous) | Co/Mn catalysts, molecular oxygen | Moderate temperature, acidic solvent | High (literature) | Environmentally friendly, industrially scalable |

Analyse Des Réactions Chimiques

Types of Reactions: 3’,4’-Difluorobiphenyl-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Applications De Recherche Scientifique

Chemistry

DFBCA serves as a building block in the synthesis of more complex organic molecules. Its unique fluorination pattern enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.

Biology

In biological research, DFBCA is used to study enzyme interactions and protein binding . The presence of fluorine atoms can enhance lipophilicity and metabolic stability, which may influence biological activity. Preliminary studies suggest that DFBCA interacts with specific enzymes and receptors, potentially affecting metabolic pathways.

Medicine

DFBCA has potential therapeutic applications and is being investigated for its role in drug development . Its unique structure may contribute to improved pharmacokinetic profiles and bioactivity against various disease targets, including drug-resistant pathogens.

- Antimicrobial Activity: Research indicates that compounds related to DFBCA exhibit significant antimicrobial properties against multidrug-resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Industry

In industrial applications, DFBCA is utilized in the development of new materials and as a precursor in various chemical processes. Its properties make it suitable for use in polymers and coatings where enhanced chemical resistance is desired.

Case Study 1: Antimicrobial Properties

A study highlighted the effectiveness of DFBCA derivatives against resistant bacterial strains. The derivatives demonstrated Minimum Inhibitory Concentration (MIC) values that indicate their potential as new antimicrobial agents targeting resistant infections .

Case Study 2: Drug Development

Research on DFBCA's interaction with biological targets has shown promising results for its application in drug discovery. The compound's ability to modulate enzyme activity suggests it could be a lead compound for developing therapeutics aimed at metabolic disorders .

Mécanisme D'action

The mechanism of action of 3’,4’-Difluorobiphenyl-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially affecting their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

2',6'-Difluorobiphenyl-4-carboxylic Acid

CAS: Not explicitly listed in evidence, but referenced via PDB entry 2F7I . Key Differences:

- Substituent Positions : Fluorines at 2' and 6' positions (vs. 3' and 4' in the target compound).

- Binding Affinity : Exhibits strong electrostatic interactions with Lys-15 in TTR due to optimal positioning of the carboxyl group, as shown in molecular docking studies using PDB 2F7I .

- Structural Flexibility : The unsubstituted phenyl ring allows a 90° twist in docked conformations, enhancing adaptability in binding pockets .

Applications : Serves as a reference ligand in TTR inhibition studies due to its high structural resemblance to polychlorinated biphenyl (PCB) sulfates .

3',5'-Difluorobiphenyl-4-carboxylic Acid

CAS : 350682-84-7 .

Key Differences :

- Substituent Positions : Fluorines at 3' and 5' positions, creating a symmetrical substitution pattern distinct from the asymmetrical 3',4' arrangement.

- Molecular Weight : 234.2 g/mol (identical to the target compound).

- Binding Behavior: Limited docking data available, but the symmetrical fluorine placement may reduce steric hindrance in hydrophobic pockets compared to 3',4'-difluoro derivatives.

4'-Fluoro[1,1'-biphenyl]-3-carboxylic Acid

CAS : 10540-39-3 .

Key Differences :

- Substituent Positions : Single fluorine at the 4' position and a carboxylic acid at the 3-position (vs. 4-position in the target compound).

4'-Hydroxy-4-biphenylcarboxylic Acid

CAS : 58574-03-1 .

Key Differences :

- Functional Group : Hydroxyl substituent at 4' position instead of fluorine.

- Solubility and Binding : The hydroxyl group enhances hydrophilicity but may weaken hydrophobic interactions in TTR’s inner binding cavity. This compound is less potent in fibrillogenesis inhibition compared to fluorinated analogs .

Research Findings and Implications

- Fluorine Position Matters : The 3',4'-difluoro configuration optimizes interactions with TTR’s Lys-15, achieving a balance between hydrophobic packing and electrostatic stabilization . In contrast, 2',6'-difluoro derivatives exhibit superior binding reproducibility in docking studies (PDB 2F7I) due to their structural mimicry of PCB sulfates .

- Carboxylic Acid Placement : Shifting the carboxyl group from the 4- to 3-position (as in 4'-fluoro[1,1'-biphenyl]-3-carboxylic acid) disrupts critical hydrogen bonds, reducing inhibitory potency .

- Hydroxyl vs. Fluorine : Hydroxyl groups improve solubility but compromise binding affinity in hydrophobic pockets, highlighting fluorine’s unique role in drug design .

Activité Biologique

3',4'-Difluorobiphenyl-4-carboxylic acid (DFBCA) is a biphenyl derivative notable for its unique structural properties, including the presence of two fluorine atoms and a carboxylic acid group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications. This article explores the biological activity of DFBCA, focusing on its interactions with biological targets, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : CHFO

- Molecular Weight : 234.2 g/mol

- IUPAC Name : 3',4'-difluoro-[1,1'-biphenyl]-4-carboxylic acid

The fluorination pattern in DFBCA enhances its lipophilicity and metabolic stability, making it a candidate for further studies in drug discovery and development .

Interaction with Biological Targets

DFBCA's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies indicate that it may influence metabolic pathways by binding to specific molecular targets. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, enhancing its binding affinity .

Pharmacological Effects

Research has shown that DFBCA exhibits potential anti-inflammatory properties. A study involving analogs of non-steroidal anti-inflammatory drugs (NSAIDs) demonstrated that modifications similar to those found in DFBCA can lead to enhanced anti-inflammatory responses while maintaining low toxicity levels .

Table 1: Comparison of Biological Activities of DFBCA Analogues

| Compound | R | R, R | R | NO as % | Cell Viability as % |

|---|---|---|---|---|---|

| DFBCA | Phenyl | H, CH | COOH | 69.1 ± 3.2 | 109 ± 2.7 |

| Analogue 1 | 4-F-Phenyl | Cyclopropyl | COOH | 60.7 ± 1.3 | 101 ± 3.1 |

| Analogue 2 | Napthyl | Ethyl | CN | 91.3 ± 4.6 | 107 ± 1.1 |

This table illustrates the comparative biological activity of DFBCA and its analogues, highlighting the effects of structural modifications on anti-inflammatory responses.

Study on Enzyme Interactions

In a study investigating enzyme interactions, DFBCA was evaluated for its ability to inhibit certain enzymes related to inflammatory pathways. The results indicated that DFBCA could significantly reduce the levels of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Toxicity Profile

Toxicological assessments have shown that while DFBCA exhibits promising biological activity, further studies are necessary to fully understand its safety profile. Initial findings suggest a low toxicity level at therapeutic doses; however, comprehensive pharmacokinetic studies are required to ascertain its long-term effects .

The mechanism by which DFBCA exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : The compound interacts with enzymes involved in inflammatory processes, potentially inhibiting their activity.

- Receptor Binding : DFBCA may bind to specific receptors that modulate cellular signaling pathways related to inflammation and metabolism.

- Metabolic Stability : The fluorine substituents enhance the compound's resistance to metabolic degradation, prolonging its action within biological systems .

Q & A

Basic: What are the recommended synthetic routes for 3',4'-difluorobiphenyl-4-carboxylic acid, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a fluorinated aryl boronic acid and a halogenated benzoic acid derivative. For example:

React 3,4-difluorophenylboronic acid with methyl 4-bromobenzoate under Pd(PPh₃)₄ catalysis in a mixed solvent (e.g., DME/H₂O) at 80–90°C .

Hydrolyze the methyl ester intermediate using aqueous NaOH or LiOH in THF/MeOH to yield the carboxylic acid .

Purification: Recrystallization from ethanol/water (1:3) or column chromatography (silica gel, hexane/EtOAc gradient) achieves >98% purity. Monitor by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹⁹F NMR to confirm fluorine substitution patterns (δ −110 to −130 ppm for meta/para fluorines). ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (δ 12–13 ppm) .

- X-ray Crystallography: Single-crystal analysis confirms biphenyl dihedral angles (typically 30–45°) and hydrogen-bonding motifs (e.g., dimeric COOH···COOH interactions) .

- Mass Spectrometry: High-resolution ESI-MS in negative ion mode ([M−H]⁻) verifies molecular weight (calc. for C₁₃H₈F₂O₂: 258.0434) .

Basic: How do solvent systems and pH affect the solubility and stability of this compound?

Methodological Answer:

- Solubility: The carboxylic acid group confers moderate solubility in polar aprotic solvents (DMSO, DMF) and basic aqueous solutions (pH > 8). In neutral/buffered solutions (pH 7.4), solubility is limited (<1 mg/mL), requiring co-solvents like ethanol (10–20% v/v) .

- Stability: Store at −20°C under inert atmosphere. Avoid prolonged exposure to light or basic conditions (>pH 9), which may decarboxylate the compound. Monitor degradation via TLC (Rf ~0.4 in EtOAc/hexane 1:1) .

Advanced: How can molecular docking predict interactions between this compound and transthyretin (TTR)?

Methodological Answer:

Receptor Preparation: Use PDB structure 2F7I (TTR co-crystallized with 2',6'-difluorobiphenyl-4-carboxylic acid). Remove the ligand and add hydrogens/polar charges using software like AutoDock Tools .

Docking Protocol:

- Define the binding site around residues Lys15, Glu54, and Ser117.

- Apply Lamarckian genetic algorithm (GA) with 100 runs, 25 million evaluations.

- Validate docking poses by RMSD (<2.0 Å compared to crystallized ligand) .

Key Interactions: The carboxylate group forms hydrogen bonds with Lys15, while fluorinated aryl rings occupy hydrophobic subpockets (P3/P3') .

Advanced: How do fluorine substituent positions influence binding affinity in structure-activity relationship (SAR) studies?

Methodological Answer:

- 3',4'-Substitution vs. 2',6': 3',4'-difluoro derivatives exhibit reduced steric clash in TTR’s inner cavity compared to 2',6'-isomers, improving binding entropy (ΔG = −8.2 kcal/mol vs. −7.5 kcal/mol) .

- Electrostatic Effects: Fluorine’s electron-withdrawing nature enhances carboxylate acidity (pKa ~2.8), strengthening ionic interactions with Lys15. Compare via isothermal titration calorimetry (ITC) .

- Synthetic Modifications: Introduce methyl/methoxy groups at the 3-position of the benzoic acid ring to assess steric tolerance. Monitor affinity shifts via surface plasmon resonance (SPR) .

Advanced: How should researchers resolve contradictions in computational docking results across different TTR crystal structures?

Methodological Answer:

Receptor Flexibility: Use ensemble docking with multiple TTR conformers (e.g., 2F7I, 2G9K) to account for side-chain rearrangements (e.g., Lys15 rotamers) .

Consensus Scoring: Combine AutoDock Vina, Glide, and MM-GBSA scores to prioritize poses consistent across methods.

Experimental Validation: Validate top poses via site-directed mutagenesis (e.g., K15A mutation abolishes binding) or X-ray co-crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.